molecular formula C9H20 B1293410 2,3-Dimethylheptane CAS No. 3074-71-3

2,3-Dimethylheptane

Cat. No.: B1293410
CAS No.: 3074-71-3
M. Wt: 128.25 g/mol
InChI Key: WBRFDUJXCLCKPX-UHFFFAOYSA-N
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Description

2,3-Dimethylheptane is an organic compound with the molecular formula C₉H₂₀. It is a branched alkane and one of the isomers of nonane. This compound is characterized by the presence of two methyl groups attached to the second and third carbon atoms of the heptane chain. It is a colorless liquid under standard conditions and is used in various chemical and industrial applications.

Scientific Research Applications

2,3-Dimethylheptane is used in various scientific research applications, including:

Safety and Hazards

2,3-Dimethylheptane is a combustible liquid . It should be kept away from heat, sparks, open flames, and hot surfaces . No smoking is allowed when handling this chemical . Protective gloves, protective clothing, eye protection, and face protection should be worn . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction . It should be stored in a well-ventilated place and kept cool . Dispose of contents/container to an approved waste disposal plant .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethylheptane can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromo-2,3-dimethyl-2-butene with appropriate reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, this compound is produced through the catalytic hydrogenation of 2,3-dimethyl-2-heptene. This process involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, to facilitate the addition of hydrogen atoms to the double bond, resulting in the formation of the saturated alkane .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylheptane primarily undergoes reactions typical of alkanes, including:

    Combustion: Complete combustion in the presence of oxygen produces carbon dioxide and water.

    Halogenation: Reaction with halogens, such as chlorine or bromine, under UV light to form haloalkanes.

    Cracking: Thermal or catalytic cracking to produce smaller hydrocarbons.

Common Reagents and Conditions

    Halogenation: Chlorine or bromine gas, UV light.

    Cracking: High temperatures (500-700°C) and catalysts like zeolites.

Major Products

    Combustion: Carbon dioxide (CO₂) and water (H₂O).

    Halogenation: Various haloalkanes depending on the halogen used.

    Cracking: Smaller alkanes and alkenes.

Mechanism of Action

The mechanism of action of 2,3-Dimethylheptane in chemical reactions involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds. In biological systems, its interactions with cellular membranes and proteins can affect membrane fluidity and protein function. The molecular targets and pathways involved include hydrophobic interactions with lipid bilayers and potential binding to hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethylhexane
  • 2,4-Dimethylhexane
  • 3,3-Dimethylpentane
  • 2,3-Dimethylpentane

Uniqueness

2,3-Dimethylheptane is unique due to its specific branching pattern, which affects its physical and chemical properties, such as boiling point, density, and reactivity. Compared to its isomers, it has a distinct boiling point and density, making it suitable for specific applications where these properties are critical .

Properties

IUPAC Name

2,3-dimethylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20/c1-5-6-7-9(4)8(2)3/h8-9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRFDUJXCLCKPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871008
Record name 2,3-Dimethylheptane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 2,3-Dimethylheptane
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CAS No.

3074-71-3
Record name Heptane, 2,3-dimethyl-
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Record name 2,3-Dimethylheptane
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Record name 2,3-dimethylheptane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2,3-Dimethylheptane being studied in the context of jet fuel exposure?

A: this compound is an isomer of nonane (C9) and a component of jet fuel JP-8. [] Occupational exposure to JP-8 is a concern, and understanding how its components distribute within the body is crucial for assessing potential health risks. [] Researchers are particularly interested in tissue/blood partition coefficients (PCs), which help predict the distribution and accumulation of chemicals in different organs. []

Q2: How do the physicochemical properties of this compound compare to other nonane isomers, and how do these properties influence its behavior in biological systems?

A: Research indicates that the log octanol/water (O:W) partition coefficient, a measure of hydrophobicity, varies among nonane isomers. [] Generally, higher O:W values correlate with greater fat solubility and, consequently, higher tissue/blood partition coefficients, particularly in fat tissue. [] While the provided papers don't specify the exact O:W value for this compound, they suggest it falls within the range observed for other nonane isomers. This information, combined with experimental data on tissue/blood PCs, helps researchers model the distribution and potential effects of this compound and other jet fuel components following exposure. []

Q3: Has this compound been isolated from natural sources besides jet fuel?

A: Yes, this compound has been identified in Oklahoma petroleum. [] It was isolated alongside other hydrocarbons, including 1,2,4-trimethylcyclohexane, through a combination of distillation techniques at different pressures and crystallization. [] This finding highlights the complex composition of petroleum and the need for advanced separation methods to study its individual constituents.

Q4: Are there any analytical challenges in studying this compound?

A: Analyzing complex mixtures like jet fuel or petroleum presents analytical challenges due to the presence of numerous isomers with similar physicochemical properties. [] The research on this compound highlights the importance of developing and utilizing advanced separation techniques, such as distillation at varying pressures, to isolate and characterize individual components. [] These efforts are crucial for accurate quantification and for understanding the specific properties and potential impact of each component within complex mixtures.

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